molecular formula C26H25N3O2 B11505875 9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11505875
M. Wt: 411.5 g/mol
InChI Key: WCCYPDJTNWIKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound belonging to the class of triazoloisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline typically involves a multi-step process. One common method is the Claisen–Schmidt condensation, where compound A is reacted with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

8-methoxy-5,5-dimethyl-3-phenyl-9-phenylmethoxy-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C26H25N3O2/c1-26(2)16-20-14-22(30-3)23(31-17-18-10-6-4-7-11-18)15-21(20)25-28-27-24(29(25)26)19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3

InChI Key

WCCYPDJTNWIKKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=CC=C4)OCC5=CC=CC=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.